Isopentyl isobutyrate-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

165.28 g/mol |

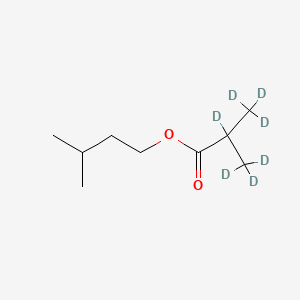

IUPAC Name |

3-methylbutyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate |

InChI |

InChI=1S/C9H18O2/c1-7(2)5-6-11-9(10)8(3)4/h7-8H,5-6H2,1-4H3/i3D3,4D3,8D |

InChI Key |

VFTGLSWXJMRZNB-BGBULBDISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)OCCC(C)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CCOC(=O)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Isopentyl Isobutyrate-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Isopentyl Isobutyrate-d7, a deuterated analog of isopentyl isobutyrate. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard for mass spectrometry-based quantification. This document outlines a feasible synthetic route, detailed experimental protocols, and methods for purification.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Fischer esterification reaction. This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] In this case, Isobutyric acid-d7 serves as the deuterated carboxylic acid, and isopentyl alcohol is the corresponding alcohol.

The overall reaction is as follows:

CD₃CD(CD₃)COOH + (CH₃)₂CHCH₂CH₂OH --(H⁺)--> CD₃CD(CD₃)COOCH₂CH₂(CH₃)₂ + H₂O

Starting Materials:

The key deuterated starting material is Isobutyric-d7 acid (2-Methylpropionic-d7 acid).[4][5][6][7] This is commercially available from various suppliers. Isopentyl alcohol (3-methyl-1-butanol) is a common and readily available reagent.[8][9]

Experimental Protocol: Fischer Esterification

This protocol is adapted from established methods for the synthesis of similar esters, such as isopentyl acetate.[1][3][10][11]

Materials:

-

Isobutyric-d7 acid (CD₃CD(CD₃)CO₂H)

-

Isopentyl alcohol ((CH₃)₂CHCH₂CH₂OH)

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)[12]

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

5% Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Diethyl Ether (or other suitable extraction solvent)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or sand bath

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine Isobutyric-d7 acid and a molar excess of isopentyl alcohol. Using an excess of one reactant can help drive the equilibrium towards the product side.[2][3]

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the mixture with swirling.[1][12] This reaction is exothermic.

-

Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to reflux for 1-2 hours.[10][13][14] The reflux allows the reaction to proceed at the boiling point of the solvent without loss of volatile materials.[12][15]

-

Cooling and Extraction: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing:

-

Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with a saturated sodium chloride solution (brine) to aid in the separation of the layers and remove residual water.[1][3][10] Be cautious during the bicarbonate wash as it will produce carbon dioxide gas, which can cause pressure buildup in the separatory funnel.[10][12]

-

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[2][13]

-

Solvent Removal: If an extraction solvent was used, remove it under reduced pressure using a rotary evaporator.

Purification of this compound

The primary method for purifying the crude this compound is fractional distillation.[2][13]

Procedure:

-

Distillation Setup: Assemble a simple or fractional distillation apparatus.

-

Distillation: Carefully distill the crude product. Collect the fraction that boils at the expected boiling point of Isopentyl Isobutyrate. The boiling point of the non-deuterated analog is approximately 153-154 °C.[5] The deuterated version is expected to have a very similar boiling point.

-

Characterization: The purity of the final product can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and isotopic enrichment, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure and deuterium (B1214612) incorporation.

Data Presentation

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Isobutyric-d7 acid | C₄HD₇O₂ | 95.15 | 153-154 |

| Isopentyl alcohol | C₅H₁₂O | 88.15 | 131.6 |

| Isopentyl isobutyrate | C₉H₁₈O₂ | 158.24 | ~153-154 (estimated) |

| This compound | C₉H₁₁D₇O₂ | 165.28 | ~153-154 (estimated) |

Note: Boiling point for the deuterated ester is an estimate based on the non-deuterated analog.[5]

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. Chemistry 210 Experiment 7 [home.miracosta.edu]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 异丁酸-d7 98 atom % D, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Isobutyric-d7 acid | C4H8O2 | CID 10486801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.usbio.net [cdn.usbio.net]

- 8. atamankimya.com [atamankimya.com]

- 9. ISOPENTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fishersci.ie [fishersci.ie]

- 12. youtube.com [youtube.com]

- 13. Isolation of Caffeine [jan.ucc.nau.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. ukessays.com [ukessays.com]

Isopentyl Isobutyrate-d7: A Technical Guide for Quantitative Analysis

Isopentyl isobutyrate-d7 is the deuterated form of isopentyl isobutyrate, a compound often used in flavor and fragrance studies. In the realm of analytical chemistry and drug development, its deuterated counterpart serves as an invaluable tool, primarily as an internal standard for quantitative analyses. The incorporation of seven deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the non-labeled analyte in mass spectrometry-based assays without significantly altering its chemical properties.

This guide provides core technical data, a detailed experimental protocol for its application, and a visual representation of the analytical workflow for researchers, scientists, and drug development professionals.

Core Compound Data

The fundamental quantitative data for this compound are summarized below.

| Parameter | Value |

| CAS Number | 1335401-86-9[1][2][3] |

| Molecular Formula | C₉H₁₁D₇O₂[1][2][3] |

| Molecular Weight | 165.28 g/mol [1][2][3] |

Application in Quantitative Analysis

Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in quantitative mass spectrometry.[1][4] They co-elute with the target analyte and experience similar effects during sample extraction, derivatization, and ionization.[4] This behavior allows them to effectively compensate for variations in sample preparation, matrix effects, and instrument response, thereby significantly enhancing the accuracy and precision of quantification.[1][3] This is a critical requirement in regulated bioanalytical studies and for making pivotal decisions in drug development.

Experimental Protocol: Quantification of a Target Analyte in a Biological Matrix using GC-MS with a Deuterated Internal Standard

This protocol outlines a general methodology for the quantification of a non-labeled target analyte in a plasma sample using this compound as an internal standard (IS). This procedure is representative of a typical workflow in a drug metabolism or pharmacokinetic study.

1. Objective: To accurately quantify the concentration of a target analyte in plasma samples by correcting for analytical variability using a deuterated internal standard.

2. Materials and Reagents:

-

Target Analyte Reference Standard

-

This compound (Internal Standard)

-

Blank Human Plasma (with appropriate anticoagulant)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic Acid, LC-MS grade

-

Deionized Water

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts

3. Preparation of Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target analyte reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Analyte Working Solutions (for Calibration Curve): Prepare a series of dilutions from the Analyte Stock Solution using a 50:50 mixture of methanol and water to create calibration standards at concentrations ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).

-

Internal Standard Working Solution (ISWS): Dilute the Internal Standard Stock Solution with acetonitrile to a final concentration appropriate for the assay (e.g., 50 ng/mL). This concentration should yield a stable and reproducible signal in the mass spectrometer.

4. Sample Preparation (Protein Precipitation):

-

Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown study samples.

-

To each tube, add 50 µL of the corresponding sample (blank plasma, plasma spiked with calibration standards, or study sample).

-

Add 150 µL of the Internal Standard Working Solution (ISWS) to every tube (except for the blank matrix sample, to which 150 µL of ACN without IS is added).

-

Vortex each tube vigorously for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

-

The samples are now ready for GC-MS or LC-MS/MS analysis.

5. GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: Select a column appropriate for the analyte's volatility and polarity (e.g., a DB-5ms or equivalent).

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Program: Optimize the temperature ramp to ensure separation of the analyte from matrix components.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI)

-

Scan Mode: Selected Ion Monitoring (SIM) to monitor specific, high-abundance, and unique ions for both the target analyte and this compound.

-

6. Data Analysis:

-

Integrate the peak areas for the selected ions of the target analyte and the internal standard (this compound).

-

Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Perform a linear regression analysis (typically with a 1/x² weighting) on the calibration curve. The regression coefficient (r²) should be ≥ 0.99.[5]

-

Determine the concentration of the analyte in the unknown samples by interpolating their calculated PAR values from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the quantitative analysis workflow described in the protocol.

Caption: A generalized workflow for quantitative bioanalysis using a deuterated internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. benchchem.com [benchchem.com]

Data Presentation: Isotopic Purity of Isopentyl isobutyrate-d7

An In-depth Technical Guide on the Isotopic Purity Assessment of Isopentyl isobutyrate-d7

For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is paramount for the accuracy and reliability of experimental outcomes. This guide provides a comprehensive overview of the methodologies employed to assess the isotopic purity of this compound, a deuterated internal standard crucial for quantitative analysis.

The isotopic purity of a deuterated compound is a critical factor in its application, particularly as an internal standard in mass spectrometry-based assays. The following tables summarize representative quantitative data for a high-quality batch of this compound.

Table 1: Summary of Isotopic Purity and Enrichment

| Parameter | Value | Method of Analysis |

| Chemical Purity (by GC/HPLC) | >99.5% | Gas/High-Performance Liquid Chromatography |

| Isotopic Enrichment | 99.3% | Mass Spectrometry |

| Deuterium (B1214612) Incorporation | >99% at specified positions | Nuclear Magnetic Resonance (NMR) |

Table 2: Isotopic Distribution of this compound

| Isotopologue | Relative Abundance (%) | Method of Analysis |

| d7 | 99.30% | Mass Spectrometry |

| d6 | 0.60% | Mass Spectrometry |

| d5 | 0.05% | Mass Spectrometry |

| d4 | <0.01% | Mass Spectrometry |

| d3 | <0.01% | Mass Spectrometry |

| d2 | <0.01% | Mass Spectrometry |

| d1 | <0.01% | Mass Spectrometry |

| d0 (unlabeled) | <0.01% | Mass Spectrometry |

Experimental Protocols

The determination of isotopic purity and the confirmation of deuterium labeling locations are primarily achieved through a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]

Mass Spectrometry for Isotopic Enrichment

Objective: To determine the percentage of the deuterated species relative to all isotopic variants.[4]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration appropriate for the mass spectrometer, typically in the low µg/mL to ng/mL range.[4]

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ionization source like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) is utilized.[5][6]

-

Infusion and Data Acquisition: The sample solution is introduced into the mass spectrometer. Full-scan mass spectra are acquired over a mass range that encompasses the molecular ions of both unlabeled Isopentyl isobutyrate and this compound.[4]

-

Data Analysis: The resulting mass spectrum will display a cluster of peaks corresponding to the different isotopic species (d0 to d7). The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak. The isotopic enrichment is calculated as the percentage of the d7 isotopologue relative to the sum of all isotopologues. Corrections for the natural abundance of isotopes (e.g., ¹³C) should be applied for accurate quantification.[5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation

Objective: To confirm the specific atomic positions of deuterium incorporation and the structural integrity of the molecule.[4]

Methodology:

-

Sample Preparation: A sufficient amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6).[2][6]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.[2][6]

-

Data Acquisition: A standard proton (¹H) NMR spectrum is acquired.

-

Data Analysis: The ¹H NMR spectrum of a successfully deuterated this compound will show a significant reduction or complete disappearance of signals corresponding to the protons at the deuterated positions. By comparing the integration of these residual proton signals to the integration of a signal from a non-deuterated position within the molecule (or to an internal standard), the percentage of deuterium incorporation at each site can be calculated.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isotopic purity assessment of this compound.

Caption: Workflow for Isotopic Purity Assessment of this compound.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. almacgroup.com [almacgroup.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, particularly within the complex biological matrices encountered in drug development and clinical research, the pursuit of the highest accuracy and precision is paramount. The use of internal standards is a fundamental strategy to control for variability throughout the analytical workflow. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) have emerged as the gold standard, offering significant advantages over their non-labeled counterparts or structural analogs.[1] This in-depth technical guide explores the core principles, applications, and methodologies associated with the use of deuterated internal standards in mass spectrometry, providing a comprehensive resource for achieving robust and reliable quantitative data.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

The efficacy of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[2] This subtle alteration in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[2][3]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it serves as a perfect mimic for the analyte.[2] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration, even in the presence of significant analytical variability.[2]

Advantages in Quantitative Analysis

The primary advantage of employing deuterated internal standards is the significant improvement in analytical accuracy and precision.[4] They are instrumental in correcting for a variety of potential errors that can occur during the analytical workflow:

-

Correction for Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[5] Since the deuterated internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.[5]

-

Compensation for Extraction Variability: The recovery of an analyte during sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be inconsistent. A deuterated internal standard, added at the beginning of the extraction process, experiences the same losses as the analyte, ensuring that the analyte-to-internal standard ratio remains constant.[5]

-

Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response can introduce variability. The use of a deuterated internal standard normalizes these variations, leading to more precise and reproducible results.[5]

Quantitative Data Presentation

The superiority of deuterated internal standards over structural analogs or analysis without an internal standard is well-documented. The following tables summarize quantitative data from various studies, highlighting the enhanced performance achieved with deuterated standards.

Table 1: Comparison of Assay Precision with Deuterated vs. Analog Internal Standard

| Quality Control Level | Analyte Concentration (ng/mL) | %CV with Deuterated IS | %CV with Analog IS |

| Low | 5 | 4.2 | 8.9 |

| Medium | 50 | 3.1 | 6.5 |

| High | 200 | 2.5 | 5.3 |

This data illustrates a significant improvement in precision (lower %CV) when using a deuterated internal standard compared to a structural analogue.[6]

Table 2: Impact of Internal Standard on Accuracy and Precision in Complex Matrices

| Analyte | Matrix | Internal Standard | Accuracy (%) | RSD (%) |

| Dimethoate | Cannabis Flower | None | 38.5 | 52.3 |

| Dimethoate | Cannabis Flower | Deuterated Analog | 98.2 | 12.1 |

| Carbofuran | Gummy Bear | None | 45.1 | 58.7 |

| Carbofuran | Gummy Bear | Deuterated Analog | 103.5 | 9.8 |

This table demonstrates the critical role of a deuterated internal standard in maintaining accuracy and precision in complex biological samples. Without the internal standard, accuracy is poor and variability is high.[7]

Table 3: Recovery and Matrix Effect of Deuterated Internal Standards in Human Cerebrospinal Fluid (CSF)

| Analyte | Recovery (%) | Matrix Effect (%) |

| Anandamide (AEA) | 85.3 | 78.9 (Suppression) |

| 2-Arachidonoylglycerol (2-AG) | 92.1 | 115.4 (Enhancement) |

| Oleoylethanolamide (OEA) | 79.5 | 85.2 (Suppression) |

| Palmitoylethanolamide (PEA) | 88.7 | 95.6 (Minor Suppression) |

This table shows typical recovery and matrix effect values for several analytes using deuterated internal standards. While there is still some matrix effect observed, the use of the deuterated standard allows for its correction, leading to accurate quantification.[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of deuterated standards in mass spectrometry.

Sample Preparation: Protein Precipitation

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[3]

Procedure:

-

Pipette 100 µL of the plasma sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard stock solution to the plasma sample.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (B52724) (ACN) with 0.1% formic acid to the sample.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.

-

The sample is now ready for LC-MS/MS analysis.[3]

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[3]

Procedure:

-

Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.

-

Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol (B129727) through each cartridge, followed by 1 mL of water. Do not allow the cartridges to dry out.

-

Loading: Load the prepared urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an LC vial for analysis.

LC-MS/MS Analysis

This is a general protocol for the analysis of small molecules in biological fluids.

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6]

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of selected reaction monitoring (SRM).

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.[6]

-

Mobile Phase B: Methanol with 0.1% formic acid.[6]

-

Gradient Elution: A suitable gradient to separate the analyte from endogenous interferences.[6]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Scan Type: Selected Reaction Monitoring (SRM).

-

SRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte and its corresponding deuterated internal standard.

Data Analysis:

-

Integrate the peak areas for the analyte and its deuterated internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Caption: A typical workflow for a bioanalytical assay using a deuterated internal standard.

Caption: Logical relationship showing how deuterated internal standards correct for variability.

Caption: An analogy of the analytical process as a signaling pathway.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[3] A thorough understanding of their physicochemical properties, appropriate selection, and careful method validation are essential for their successful implementation in both regulated and research environments. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards ensuring the integrity and validity of their bioanalytical results, ultimately contributing to the successful development of safe and effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. benchchem.com [benchchem.com]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Certificate of Analysis for Isopentyl Isobutyrate-d7

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Isopentyl isobutyrate-d7 is a critical document. It provides assurance of the identity, purity, and quality of the compound, which is essential for the accuracy and reliability of quantitative analytical methods such as NMR, GC-MS, or LC-MS. This guide will dissect a typical CoA for this compound, explaining the significance of each section and the underlying analytical techniques.

Product Identification and General Information

The initial section of the CoA provides fundamental details about the product.

| Parameter | Typical Specification | Significance |

| Product Name | This compound | The common chemical name of the deuterated compound. |

| Synonyms | Isobutyric acid isoamyl ester-d7 | Alternative names for the compound. |

| CAS Number | 1335401-86-9 | A unique identifier assigned by the Chemical Abstracts Service. |

| Molecular Formula | C₉H₁₁D₇O₂ | Indicates the elemental composition, including the seven deuterium (B1214612) atoms. |

| Molecular Weight | 165.28 g/mol | The mass of one mole of the compound, accounting for the deuterium atoms. |

| Lot Number | [Unique Identifier] | A specific batch identifier for traceability. |

| Appearance | Colorless Oil | A qualitative description of the physical state and color. |

| Storage | Recommended conditions (e.g., 4°C) | Essential for maintaining the stability and integrity of the compound. |

Analytical Data and Specifications

This core section of the CoA presents the quantitative results from various analytical tests performed on the specific lot of the material.

| Test | Method | Specification | Result | Significance |

| Chemical Purity | Gas Chromatography (GC) | ≥ 98% | [Actual Value]% | Measures the percentage of the desired compound relative to any non-isotopic impurities. |

| Isotopic Purity | Nuclear Magnetic Resonance (NMR) Spectroscopy or Mass Spectrometry (MS) | ≥ 95% | [Actual Value]% | Determines the percentage of molecules that are labeled with the desired number of deuterium atoms. |

| Deuterium Incorporation | Mass Spectrometry (MS) or NMR | Conforms to structure | Conforms | Confirms that the deuterium atoms are located at the expected positions within the molecule. |

| Identity Confirmation | NMR Spectroscopy | Conforms to structure | Conforms | Verifies the overall chemical structure of the compound. |

Experimental Protocols

Detailed methodologies are crucial for understanding how the analytical data was generated and for replicating the results if necessary.

Gas Chromatography (GC) for Chemical Purity

-

Objective: To separate and quantify the main component (this compound) from any volatile, non-isotopic impurities.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Procedure:

-

A dilute solution of the sample is prepared in a volatile solvent (e.g., ethyl acetate).

-

A small volume of the solution is injected into the GC, where it is vaporized.

-

The vapor is carried by an inert gas through a capillary column.

-

Separation occurs based on the differential partitioning of compounds between the mobile phase (carrier gas) and the stationary phase (column coating).

-

The FID detects and quantifies the compounds as they elute from the column.

-

Purity is calculated by comparing the peak area of the main component to the total area of all peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Purity

-

Objective: To confirm the chemical structure and determine the level of deuteration.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

-

Procedure:

-

A small amount of the sample is dissolved in a deuterated NMR solvent (e.g., chloroform-d).

-

The sample is placed in the NMR spectrometer.

-

¹H NMR is used to observe the signals from any residual protons. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling.

-

The isotopic purity can be estimated by comparing the integration of residual proton signals to the integration of signals from non-deuterated positions.

-

Mass Spectrometry (MS) for Isotopic Purity and Deuterium Incorporation

-

Objective: To determine the mass distribution of the isotopic species and confirm the number of deuterium atoms per molecule.

-

Instrumentation: A mass spectrometer, often coupled with a GC (GC-MS).

-

Procedure:

-

The sample is introduced into the mass spectrometer, where it is ionized.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (molecules with varying numbers of deuterium atoms).

-

The relative intensities of these peaks are used to calculate the isotopic purity and confirm the primary mass corresponding to seven deuterium atoms.

-

Visualizing the Certificate of Analysis Workflow

The following diagram illustrates the logical flow of processes that lead to the generation of a Certificate of Analysis for a deuterated standard.

Caption: Workflow for the generation of a Certificate of Analysis.

Concluding Remarks

A thorough understanding of the Certificate of Analysis for this compound is paramount for ensuring the quality and accuracy of research and development activities. The data presented in the CoA, backed by robust analytical methodologies, provides the necessary confidence in this critical internal standard. Researchers should always review the CoA for each new lot to ensure it meets the specific requirements of their analytical assays.

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Esters for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds, including esters, are powerful tools in a wide array of scientific disciplines, from mechanistic studies in chemistry to drug development and metabolomics. The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, introduces subtle yet significant changes in the physicochemical properties of molecules. These alterations stem primarily from the greater mass of deuterium, which leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can profoundly influence reaction rates, metabolic pathways, and the spectroscopic characteristics of molecules.

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated esters, offering a comparative analysis with their non-deuterated counterparts. It includes detailed experimental protocols for their synthesis and characterization, and visualizes key experimental workflows, making it an essential resource for researchers leveraging these unique compounds.

Core Physicochemical Properties: A Comparative Analysis

The replacement of hydrogen with deuterium can lead to measurable differences in various physicochemical properties. While these changes are often modest, they can have significant implications for experimental design and interpretation. The following tables summarize the available quantitative data for two common esters: ethyl acetate (B1210297) and methyl stearate (B1226849).

Table 1: Comparative Physicochemical Properties of Ethyl Acetate and its Deuterated Isotopologues

| Property | Ethyl Acetate (CH₃COOCH₂CH₃) | Ethyl Acetate-d3 (CD₃COOCH₂CH₃) | Reference(s) |

| Molecular Weight ( g/mol ) | 88.11[1][2] | 91.12[3] | [1][2][3] |

| Boiling Point (°C) | 77.1[1][4][5] | Data not readily available | [1][4][5] |

| Melting Point (°C) | -83.6 to -83.97[2][5] | Data not readily available | [2][5] |

| Density (g/cm³ at 20°C) | ~0.902[4] | Data not readily available | [4] |

| Solubility in Water ( g/100 mL at 20-25°C) | ~8[6][7] | Data not readily available | [6][7] |

Table 2: Comparative Physicochemical Properties of Methyl Stearate and its Deuterated Isotopologues

| Property | Methyl Stearate (C₁₉H₃₈O₂) | Methyl Stearate-d3 (C₁₉H₃₅D₃O₂) | Reference(s) |

| Molecular Weight ( g/mol ) | 298.50[8][9] | 301.52[10] | [8][9][10] |

| Boiling Point (°C) | ~442 at 747 mmHg[11] | 355.5 at 760 mmHg[10] | [10][11] |

| Melting Point (°C) | 37-41[12] | Data not readily available | [12] |

| Density (g/cm³) | 0.8498 at 40°C[11] | 0.9±0.1[10] | [10][11] |

| Water Solubility | < 1 mg/mL at 22°C[11] | Data not readily available | [11] |

Note: The available quantitative data comparing simple deuterated esters with their non-deuterated counterparts is limited in the public domain. The tables highlight these gaps.

Experimental Protocols

Synthesis of Deuterated Esters

a) Synthesis of Ethyl Acetate-d3 (CD₃COOCH₂CH₃)

This protocol is adapted from the general synthesis of deuterated ethyl acetates.[13]

Principle: The reaction between the silver salt of a deuterated carboxylic acid and an alkyl iodide is a reliable method for producing deuterated esters with high purity.[13]

Materials:

-

Silver acetate-d3 (CD₃COOAg)

-

Ethyl iodide (CH₃CH₂I)

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine silver acetate-d3 and a molar excess of ethyl iodide.

-

Attach a reflux condenser to the flask.

-

Heat the mixture to a gentle reflux (approximately 95°C) and maintain for several hours (e.g., overnight) to ensure the reaction goes to completion.[13]

-

After cooling, separate the volatile components (ethyl acetate-d3 and unreacted ethyl iodide) from the solid silver iodide precipitate by distillation.

-

Purify the collected distillate by fractional distillation to isolate the pure ethyl acetate-d3. The purity can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).

b) Synthesis of Deuterated Fatty Acid Methyl Esters (FAMEs)

This protocol describes a direct trans-esterification method.[14]

Principle: Direct trans-esterification combines lipid extraction and esterification into a single step, offering a simpler and faster method compared to multi-step procedures.[14]

Materials:

-

Deuterated fatty acid source (e.g., deuterated algal biomass, deuterated oil)

-

Methanol-d4 (CD₃OD) containing an acid catalyst (e.g., 2% H₂SO₄)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Glass reactor with reflux condenser

-

Separatory funnel

Procedure:

-

Place the deuterated lipid source into the glass reactor.

-

Add the methanolic H₂SO₄ solution.

-

Heat the mixture to reflux for a specified time (e.g., 1-2 hours) to allow for simultaneous extraction and trans-esterification.

-

After cooling, add heptane to extract the FAMEs and a saturated sodium chloride solution to facilitate phase separation.

-

Separate the upper organic layer containing the FAMEs using a separatory funnel.

-

Wash the organic layer with distilled water until neutral.[14]

-

Dry the organic layer over anhydrous sodium sulfate.

-

The solvent can be evaporated to yield the deuterated FAMEs. The composition and purity can be analyzed by GC-MS.[14]

Determination of Physicochemical Properties

a) Melting Point Determination by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A melting transition is observed as an endothermic peak, and the peak maximum is taken as the melting point.[15][16]

Materials:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum or hermetic pans and lids

-

Crimper press

-

High-purity indium standard for calibration

-

Nitrogen gas supply for purging

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-10 mg of the deuterated or non-deuterated ester into a DSC pan. Seal the pan hermetically using a crimper press. Prepare an empty sealed pan as a reference.

-

DSC Analysis: Place the sample pan and the reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at a temperature well below the expected melting point. Ramp the temperature at a controlled rate (e.g., 10°C/min) through the melting transition to a temperature well above the melt.

-

Data Analysis: Plot the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic melting transition. The enthalpy of fusion can be calculated by integrating the area under the peak.[15]

b) Aqueous Solubility Determination by the Shake-Flask Method

Principle: The shake-flask method is a standard technique to determine the thermodynamic solubility of a compound. It involves equilibrating an excess of the solid compound in a solvent for an extended period and then measuring the concentration of the dissolved solute in the saturated solution.[17][18][19]

Materials:

-

Deuterated or non-deuterated ester

-

Distilled water or buffer of choice

-

Vials with screw caps

-

Shaker or rotator in a temperature-controlled incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., GC-MS, LC-MS, or UV-Vis spectrophotometer if the ester has a chromophore)

Procedure:

-

Add an excess amount of the ester to a vial containing a known volume of the aqueous solvent. Ensure there is undissolved solid present.[17]

-

Seal the vials and place them on a shaker in an incubator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).[20]

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant or filter the solution through a syringe filter.[18]

-

Quantify the concentration of the dissolved ester in the aliquot using a pre-validated analytical method (e.g., by comparing to a calibration curve). This concentration represents the aqueous solubility of the ester.[18]

Key Applications and Workflows

Deuterated esters are invaluable in metabolic research and drug development. Their altered mass and stability allow for tracing metabolic pathways and investigating reaction mechanisms.

Tracing Fatty Acid Metabolism

Deuterated fatty acids, often administered as their methyl or ethyl esters for improved bioavailability, are used to trace their uptake, incorporation into complex lipids, and breakdown.

Caption: Workflow for tracing fatty acid metabolism using deuterated esters.

This workflow illustrates how a deuterated fatty acid ester is introduced into a biological system. After cellular uptake and hydrolysis, the deuterated fatty acid can be incorporated into more complex lipids or be broken down through beta-oxidation. By extracting the lipids, derivatizing them (if necessary), and analyzing the samples by mass spectrometry, researchers can trace the fate of the deuterium label and quantify the flux through different metabolic pathways.[21][22]

Investigating the Kinetic Isotope Effect in Drug Metabolism

Deuteration at a site of metabolic transformation can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE). This is a key strategy in drug development to improve the pharmacokinetic profile of a drug candidate.

References

- 1. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 2. Ethyl Acetate Solvent Properties [macro.lsu.edu]

- 3. Ethyl acetate-D3 | C4H8O2 | CID 11029763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]

- 5. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Methyl stearate (CAS 112-61-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Methyl stearate [webbook.nist.gov]

- 10. Methyl-d3 Stearate | CAS#:19905-56-7 | Chemsrc [chemsrc.com]

- 11. Methyl Stearate | C19H38O2 | CID 8201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl stearate | CAS#:112-61-8 | Chemsrc [chemsrc.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. enamine.net [enamine.net]

- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 21. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Profile of Isopentyl isobutyrate-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Isopentyl isobutyrate-d7, a deuterated analog of isopentyl isobutyrate. While a specific Safety Data Sheet (SDS) for the d7 variant is available upon request from suppliers like MedChemExpress, this document compiles and extrapolates from the available safety information for the parent compound, Isopentyl isobutyrate, to provide a robust safety profile.[1] The toxicological properties of the deuterated form are not expected to differ significantly from the parent compound under standard laboratory conditions. This guide is intended to support risk assessment and the implementation of safe handling procedures in a research and development setting.

Physicochemical and Hazard Identification

Isopentyl isobutyrate is classified as a flammable liquid and vapor.[2][3][4] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

Table 1: Physicochemical Data of Isopentyl isobutyrate

| Property | Value | Source |

| Physical State | Liquid | [2][3] |

| Appearance | Colorless | [2][3] |

| Molecular Formula | C9H18O2 | [3] |

| Boiling Point/Range | 162 °C / 323.6 °F | [2][3] |

| Flash Point | 56 °C / 132.8 °F | [2][3] |

| Specific Gravity | 0.857 g/cm³ | [2] |

| Stability | Stable under normal conditions. | [2] |

Table 2: Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapour[4] |

Exposure Controls and Personal Protection

Establishing a safe laboratory environment when handling this compound requires adherence to standard exposure control measures and the use of appropriate personal protective equipment (PPE).

Table 3: Exposure Control and Personal Protection Measures

| Control Parameter | Recommendation |

| Engineering Controls | Ensure adequate ventilation. Use explosion-proof electrical/ventilating/lighting equipment.[2] |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear protective gloves (e.g., Nitrile rubber) and a lab coat.[3] |

| Respiratory Protection | Not required under normal conditions with adequate ventilation. If vapors are expected to be high, use a NIOSH-approved respirator. |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. |

Below is a logical workflow for selecting the appropriate personal protective equipment when handling this compound.

References

Navigating the Isotopic Landscape: A Technical Guide to Isopentyl Isobutyrate-d7 for Advanced Research

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry. This in-depth technical guide focuses on Isopentyl isobutyrate-d7, a deuterated analog of the fruity ester, providing a comprehensive overview of its commercial availability, technical specifications, and practical application in analytical methodologies.

This compound (CAS No. 1335401-86-9) serves as an ideal internal standard for the quantitative analysis of its non-labeled counterpart, which is found in various natural products and used as a flavoring and fragrance agent. The seven deuterium (B1214612) atoms on the isobutyl group create a distinct mass shift, allowing for clear differentiation from the endogenous analyte in complex matrices while maintaining nearly identical chemical and physical properties. This ensures reliable correction for variations during sample preparation and instrumental analysis.

Commercial Suppliers and Technical Specifications

The availability of high-purity this compound is critical for its effective use as an internal standard. Currently, two primary commercial suppliers have been identified that offer this compound for research purposes: MedChemExpress (MCE) and Alfa Chemistry. A summary of their product specifications is provided below for easy comparison.

| Parameter | MedChemExpress (MCE) | Alfa Chemistry |

| Product Name | This compound | 3-Methylbutyl isobutyrate-d7 |

| CAS Number | 1335401-86-9 | 1335401-86-9 |

| Molecular Formula | C₉H₁₁D₇O₂ | C₉H₁₁D₇O₂ |

| Molecular Weight | 165.28 | 165.29 |

| Purity | Information available in Certificate of Analysis | ≥ 95% |

| Isotopic Enrichment | Information available in Certificate of Analysis | Not specified |

| Format | Solid | Not specified |

| Intended Use | For research use only. | For experimental / research use only. |

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise data on chemical and isotopic purity.

The Role of this compound in Quantitative Analysis

The fundamental principle behind using a stable isotope-labeled internal standard like this compound is the concept of isotope dilution mass spectrometry (IDMS). A known quantity of the deuterated standard is added to the sample at the earliest stage of preparation. The standard and the native analyte are then co-extracted, derivatized (if necessary), and analyzed simultaneously by GC-MS or LC-MS. Any losses or variations during the workflow will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved.

The logical workflow for employing a deuterated internal standard is depicted in the following diagram:

Experimental Protocol: Quantification of Isopentyl Isobutyrate in a Beverage Matrix using GC-MS

The following is a representative protocol for the quantification of Isopentyl isobutyrate in a fruit-flavored beverage using this compound as an internal standard. This protocol is adapted from established methods for ester analysis in beverages and should be optimized for specific laboratory instrumentation and sample characteristics.

1. Materials and Reagents

-

Isopentyl isobutyrate (analytical standard)

-

This compound (internal standard)

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Anhydrous Sodium Sulfate

-

Deionized Water

-

Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)

2. Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Isopentyl isobutyrate and this compound in methanol to prepare individual stock solutions.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the Isopentyl isobutyrate stock solution into a blank matrix (a beverage known not to contain the analyte).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration that will yield a robust signal in the GC-MS.

3. Sample Preparation (Headspace SPME)

-

Pipette 5 mL of the beverage sample (or calibration standard) into a 20 mL headspace vial.

-

Add a precise volume of the this compound internal standard spiking solution.

-

Seal the vial immediately.

-

Incubate the vial at a controlled temperature (e.g., 50°C) for a set time (e.g., 20 minutes) with agitation to allow for equilibration of the analytes in the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 20 minutes) to extract the volatile esters.

4. GC-MS Analysis

-

Gas Chromatograph (GC):

-

Inlet: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: 40°C (hold 3 min), ramp at 6°C/min to 200°C, then at 10°C/min to 250°C (hold 5 min).

-

Column: A suitable capillary column for flavor and fragrance analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Isopentyl isobutyrate: Monitor characteristic ions (e.g., m/z 70, 89, 115).

-

This compound: Monitor the corresponding shifted ions (e.g., m/z 77, 96, 122). The exact ions should be confirmed by analyzing the pure standards.

-

-

5. Data Analysis and Quantification

-

Integrate the peak areas for the selected ions of both the analyte and the internal standard.

-

Calculate the peak area ratio of Isopentyl isobutyrate to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Isopentyl isobutyrate in the unknown samples by interpolating their peak area ratios from the calibration curve.

The relationship between the analyte, internal standard, and the final quantification is illustrated below:

This technical guide provides a foundational understanding of the commercial availability and analytical application of this compound. By leveraging the principles of isotope dilution and employing robust analytical methodologies, researchers can achieve highly accurate and reliable quantification of this important flavor

Methodological & Application

Application Note: High-Precision Quantification of Flavor Esters in Fruit Beverages Using Isopentyl Isobutyrate-d7 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of volatile flavor esters in complex fruit beverage matrices using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure the highest degree of accuracy and to correct for variations during sample preparation and injection, a deuterated internal standard, Isopentyl isobutyrate-d7, is employed. The protocol outlines the sample preparation using headspace solid-phase microextraction (HS-SPME), followed by optimized GC-MS parameters for the separation and detection of target analytes. This method provides a reliable workflow for quality control and flavor profile analysis in the food and beverage industry.

Introduction

The characteristic flavor and aroma of many fruits and processed beverages are largely determined by the presence and concentration of volatile organic compounds (VOCs), particularly esters. Isopentyl isobutyrate is a key contributor to the fruity aroma of many products. Accurate quantification of these esters is crucial for quality control, product development, and authenticity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of such volatile compounds due to its high sensitivity and selectivity.

The use of a stable isotope-labeled internal standard is critical for precise quantification in complex matrices. A deuterated internal standard, such as this compound, is ideal as it shares near-identical chemical and physical properties with the analyte of interest, ensuring it behaves similarly during extraction, injection, and chromatography. This co-elution allows for effective compensation for any analyte loss or variability, leading to highly accurate and reproducible results.

Experimental Protocols

Materials and Reagents

-

Analytes: Isopentyl isobutyrate, Ethyl butyrate, Isoamyl acetate, Hexyl acetate

-

Internal Standard (IS): this compound

-

Solvents: Methanol (B129727) (HPLC grade), Deionized water

-

Salts: Sodium chloride (analytical grade)

-

SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

SPME Autosampler: PAL3 Series II (or equivalent)

Sample Preparation

-

Calibration Standards: Prepare a stock solution of the target analytes in methanol at a concentration of 1000 µg/mL. A separate stock solution of this compound is prepared in methanol at 100 µg/mL. Create a series of calibration standards by spiking appropriate amounts of the analyte stock solution into a blank matrix (e.g., a sugar-water solution mimicking the beverage base).

-

Sample Preparation:

-

Pipette 5 mL of the fruit beverage sample (or calibration standard) into a 20 mL headspace vial.

-

Add 1.5 g of sodium chloride to increase the ionic strength and promote the release of volatile compounds.

-

Spike 50 µL of the 100 µg/mL this compound internal standard solution into each vial.

-

Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

-

Vortex the vial for 30 seconds.

-

Headspace SPME Procedure

-

Place the vials in the autosampler tray.

-

Incubation: Incubate the vials at 60°C for 15 minutes with agitation at 250 rpm.

-

Extraction: Expose the SPME fiber to the headspace of the vial for 20 minutes at 60°C.

-

Desorption: Transfer the SPME fiber to the GC inlet and desorb for 5 minutes at 250°C in splitless mode.

GC-MS Parameters

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: 5°C/min to 150°C

-

Ramp 2: 20°C/min to 240°C, hold for 5 minutes

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Data Acquisition and Processing

Acquire data using the specified GC-MS parameters in SIM mode. The following ions are monitored for quantification and confirmation:

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Ethyl butyrate | 88 | 60 | 43 |

| Isoamyl acetate | 70 | 43 | 55 |

| Hexyl acetate | 87 | 43 | 61 |

| Isopentyl isobutyrate | 70 | 43 | 87 |

| This compound | 77 | 43 | 94 |

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression to determine the concentration of the analytes in the unknown samples.

Data Presentation

Calibration Curve Data

| Analyte | Concentration Range (µg/L) | R² |

| Ethyl butyrate | 1 - 200 | 0.9992 |

| Isoamyl acetate | 1 - 200 | 0.9989 |

| Hexyl acetate | 1 - 200 | 0.9995 |

| Isopentyl isobutyrate | 1 - 200 | 0.9998 |

Method Validation Data

| Parameter | Ethyl butyrate | Isoamyl acetate | Hexyl acetate | Isopentyl isobutyrate |

| LOD (µg/L) | 0.5 | 0.4 | 0.6 | 0.3 |

| LOQ (µg/L) | 1.5 | 1.2 | 1.8 | 1.0 |

| Recovery (%) | 98.5 | 101.2 | 97.9 | 99.5 |

| Precision (RSD%) | 3.2 | 2.8 | 3.5 | 2.5 |

Visualizations

Caption: Experimental workflow from sample preparation to final quantification.

Caption: Role of the internal standard in mitigating analytical variability.

Conclusion

The described GC-MS method utilizing this compound as an internal standard provides a highly accurate, precise, and robust workflow for the quantification of key flavor esters in fruit beverages. The use of a deuterated internal standard is paramount in complex matrices to correct for inevitable variations in sample preparation and analysis, thereby ensuring the reliability of the quantitative data. This application note serves as a comprehensive guide for laboratories involved in food and beverage quality control and flavor analysis.

Application Note: High-Throughput Quantification of Isopentyl Isobutyrate in a Relevant Matrix using a Novel LC-MS/MS Method with Isopentyl Isobutyrate-d7 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of isopentyl isobutyrate. The method utilizes a stable isotope-labeled internal standard, Isopentyl isobutyrate-d7, to ensure high accuracy and precision, making it suitable for various research and drug development applications.[1][2][3] The protocol outlines a straightforward sample preparation procedure and optimized LC-MS/MS parameters for achieving excellent chromatographic resolution and detection sensitivity.

Introduction

Isopentyl isobutyrate is a volatile organic compound with applications in various industries, and its accurate quantification is crucial for quality control and research purposes.[4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of such compounds.[6][7] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring reliable quantification.[1][2][3] This application note provides a detailed protocol for the development and application of an LC-MS/MS method for isopentyl isobutyrate.

Experimental

Materials and Reagents

-

Isopentyl isobutyrate (analytical standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control matrix (e.g., plasma, cell culture media)

Sample Preparation

A simple protein precipitation method was employed for sample preparation:

-

To 100 µL of the sample (e.g., plasma), add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed on a C18 reversed-phase column with the following parameters:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B and re-equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

A triple quadrupole mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Isopentyl isobutyrate | 159.1 | 87.1 | 10 |

| This compound | 166.1 | 94.1 | 10 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of isopentyl isobutyrate. The use of this compound as an internal standard effectively compensated for any variations in sample preparation and instrument response, leading to high accuracy and precision.

Quantitative Data Summary

| Parameter | Value |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | ± 15% |

Experimental Workflow and System Overview

The following diagrams illustrate the experimental workflow and the logical relationship of the key components in the LC-MS/MS system.

Caption: Experimental workflow for the quantification of isopentyl isobutyrate.

Caption: Key components of the LC-MS/MS system.

Conclusion

This application note details a highly sensitive and specific LC-MS/MS method for the quantification of isopentyl isobutyrate using its deuterated analog as an internal standard. The method is straightforward, robust, and suitable for high-throughput analysis in various research settings. The provided protocols and system overview offer a comprehensive guide for researchers and scientists in the field of drug development and analytical chemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isopentyl isobutyrate | 2050-01-3 [chemicalbook.com]

- 5. Isopentyl isobutyrate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. rsc.org [rsc.org]

- 7. forensicrti.org [forensicrti.org]

- 8. medchemexpress.com [medchemexpress.com]

Application Note: Quantitative Analysis of Esters in Pharmaceutical Matrices Using Isopentyl Isobutyrate-d7 as an Internal Standard by GC-MS

Introduction

The accurate quantification of esters is crucial in the pharmaceutical industry for various applications, including the analysis of active pharmaceutical ingredients (APIs), monitoring residual solvents, characterizing flavor profiles, and assessing degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for this purpose.[1][2] The use of a stable isotope-labeled internal standard, such as Isopentyl isobutyrate-d7, is the gold standard for quantitative analysis.[3][4] This deuterated analog of the analyte or a structurally similar compound co-elutes chromatographically but is distinguishable by its mass-to-charge ratio (m/z). This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision in the final quantitative results.[5]

This application note provides a detailed protocol for the quantitative analysis of short to medium-chain esters in drug development samples using this compound as an internal standard.

Principle of Stable Isotope Dilution Analysis

The core of this method relies on the principle of isotope dilution mass spectrometry. A known quantity of the stable isotope-labeled internal standard (this compound) is added to both the calibration standards and the unknown samples. The ratio of the chromatographic peak area of the target analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to generate a calibration curve.[1] The concentration of the analyte in the unknown samples is subsequently determined using this calibration curve.

Caption: Principle of Isotope Dilution for Ester Quantification.

Experimental Protocol

This protocol provides a general framework. Specific parameters, especially the GC oven program, may require optimization based on the specific target esters and the instrumentation used.[1]

1. Reagents and Materials

-

Target Ester Analytes (e.g., Isopentyl isobutyrate, ethyl acetate, etc.), analytical standard grade

-

This compound (Internal Standard, IS)

-

Solvent for dilution (e.g., Dichloromethane, Ethyl Acetate, Hexane), HPLC or GC grade[1]

-

Volumetric flasks (Class A)

-

Micropipettes and tips

-

GC vials with caps

-

Analytical balance

2. Preparation of Standard Solutions

-

Analyte Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the target ester analyte into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

-

Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with the same solvent.

-

Working Calibration Standards: Prepare a series of calibration standards by making serial dilutions from the Analyte Stock Solution. Spike each calibration standard with a fixed amount of the IS Stock Solution to achieve a constant IS concentration (e.g., 1 µg/mL) in every standard.

3. Sample Preparation

The goal is to extract the ester from the sample matrix and prepare it in a solvent suitable for GC-MS injection.[1] The procedure will vary depending on the sample matrix (e.g., solid tablet, liquid formulation).[6]

-

For Solid Samples (e.g., Tablets):

-

Accurately weigh a portion of the ground tablet powder into a centrifuge tube.

-

Add a defined volume of the IS Stock Solution (to achieve a concentration within the calibration range).

-

Add a suitable extraction solvent.

-

Vortex or sonicate to ensure complete extraction of the ester.[6]

-

Centrifuge to pellet the excipients.

-

Transfer the supernatant to a GC vial for analysis.

-

-

For Liquid Samples (e.g., Oral Solutions):

-

Accurately pipette a known volume of the liquid sample into a volumetric flask.

-

Add a defined volume of the IS Stock Solution.

-

Dilute to the mark with the appropriate solvent to ensure the analyte concentration falls within the linear range of the calibration curve.[1]

-

Vortex to mix and transfer an aliquot to a GC vial.

-

4. GC-MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific application.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Injection Port Temp | 250 °C |

| Injection Mode | Splitless (for high sensitivity) or Split |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Column | e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)[1] |

| Mass Spectrometer | |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions to Monitor | |

| Target Ester (Example) | Determine characteristic, abundant, and unique ions from a full scan spectrum. |

| This compound | Determine characteristic ions (shifted by +7 m/z compared to the unlabeled compound). E.g., m/z 77, 94. |

5. Data Analysis and Quantification

-

Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the target analyte to the peak area of the internal standard. Plot this ratio against the concentration of the analyte.

-

Linear Regression: Perform a linear regression on the calibration curve. A correlation coefficient (R²) of >0.995 is generally considered acceptable.[1]

-

Quantification: Analyze the prepared samples and calculate the analyte/IS peak area ratio. Determine the concentration of the ester in the sample using the equation from the linear regression of the calibration curve.

Method Validation and Data Presentation

A validated method ensures reliable and accurate results. Key validation parameters are summarized below with typical acceptance criteria.[2]

| Validation Parameter | Acceptance Criteria |

| Specificity | No interfering peaks at the retention time of the analyte and IS in a blank or placebo sample.[2] |

| Linearity (R²) | ≥ 0.995[1] |

| Range | The interval that demonstrates acceptable linearity, accuracy, and precision. |

| Accuracy (% Recovery) | Typically within 98.0 - 102.0% for drug substance analysis.[2] |

| Precision (% RSD) | Repeatability (intra-assay): < 2%; Intermediate Precision (inter-assay): < 3%.[2] |

| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. |

| Robustness | The method remains unaffected by small, deliberate variations in parameters (e.g., GC oven ramp rate, flow rate).[2] |

Workflow Visualization

The following diagram illustrates the complete workflow from sample receipt to final data reporting.

Caption: Overall Workflow for Quantitative Ester Analysis.

References

Application of Isopentyl isobutyrate-d7 in Stable Isotope Dilution Assays for Accurate Quantification of Flavor Compounds

Introduction

Isopentyl isobutyrate is a key volatile flavor compound found in a variety of fruits and fermented beverages, contributing to their characteristic fruity and sweet aromas. Accurate quantification of this ester is crucial for quality control in the food and beverage industry, as well as for research into flavor chemistry and development. Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly accurate technique for the quantification of volatile and semi-volatile compounds. This method utilizes a stable isotope-labeled internal standard, such as Isopentyl isobutyrate-d7, which is chemically identical to the analyte but has a different mass. This allows for the correction of variations in sample preparation and instrument response, leading to highly precise and accurate results.

This application note provides a detailed protocol for the quantification of isopentyl isobutyrate in a fruit juice matrix using this compound as an internal standard with Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS analysis.

Principle of Stable Isotope Dilution Analysis (SIDA)